5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a synthetically derived organic compound that belongs to the chemical class of quinolines. Quinolines are heterocyclic aromatic compounds widely studied for their diverse biological activities. This particular derivative has shown promising results as a potential anticancer agent due to its ability to inhibit Inhibitor of Apoptosis (IAP) proteins. []
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a heterocyclic compound characterized by its unique quinoline structure, which is substituted with chlorine and a pyrrolidine moiety. The compound is notable for its potential biological activity and applications in medicinal chemistry. Its molecular formula is , indicating it contains 14 carbon atoms, 16 hydrogen atoms, one chlorine atom, three nitrogen atoms, and one oxygen atom.
This compound falls within the class of quinoline derivatives, which are known for their diverse biological activities, including antimicrobial and anticancer properties. The presence of the chlorine atom and the pyrrolidine group enhances its pharmacological profile, making it a subject of interest in drug discovery and development.
The synthesis of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves multi-step organic reactions. One common synthetic route includes:
These methods may vary based on the specific reagents and conditions employed, but generally adhere to standard organic synthesis protocols.
The molecular structure of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol can be represented using various chemical notation systems:
InChI=1S/C14H16ClN3O/c15-13-4-3-11(10-17-6-8-19-9-7-17)12-2-1-5-18(12)14(13)20/h1-5,10H,6-9H2
C1=CC2=C(C=C1Cl)C(=CN=C2C(CN1CCCCC1)=O)C=O
This structure reveals a fused ring system typical of quinolines, with functional groups that may interact with biological targets.
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol can participate in several chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific biological targets such as enzymes or receptors. Preliminary studies suggest that this compound may act as an inhibitor in various enzymatic pathways, potentially affecting cellular processes like proliferation or apoptosis.
The detailed mechanism typically requires further investigation through biochemical assays and molecular docking studies to elucidate how the compound binds to its targets at a molecular level.
The physical properties of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol include:
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol has several potential applications:
The synthesis of 5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol (abbreviated as HQCl-pyr) relies primarily on the Mannich reaction, a three-component condensation between 5-chloro-8-hydroxyquinoline (HQCl), formaldehyde, and pyrrolidine. This reaction installs the critical aminomethyl (-CH₂-NR₂) group at the C7 position of the quinoline scaffold, exploiting the ortho-activating effect of the C8-hydroxyl group [3] [10]. Key optimization parameters include:
Table 1: Optimization Parameters for HQCl-pyr Synthesis via Mannich Reaction
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield/Purity |
---|---|---|---|
Solvent | Ethanol | Toluene | Yield ↑ 20%; Purity >95% |
Formaldehyde Equiv. | 1.0 equiv. | 1.15 equiv. | Prevents substrate residue |
Temperature | 25°C (ambient) | 60–70°C | Reaction time ↓ 50% |
Mechanistically, the reaction proceeds through an electrophilic iminium ion (from formaldehyde and pyrrolidine), which attacks the electron-rich C7 position of HQCl. Subsequent rearomatization yields HQCl-pyr as a zwitterionic solid, isolable via crystallization from methanol [3] [10].
HQCl-pyr’s ligand design exploits three key structural features for enhanced metal coordination and anticancer activity:
Half-sandwich complexes of HQCl-pyr with Ru(η⁶-p-cymene) and Rh(η⁵-C₅Me₅) units demonstrate exceptional stability:
[Rh(η⁵-C₅Me₅)(HQCl-pyr)Cl]Cl
X-ray crystallography confirms a pseudo-octahedral geometry where HQCl-pyr binds Rh³⁺ via O and N atoms, with chloride completing the coordination sphere. This complex remains intact in physiological buffers (pH 7.4) for >48 hours and shows 3-fold higher solubility than free HQCl-pyr [10].
Table 2: Stability and Solubility of HQCl-pyr Metal Complexes
Complex | Log K (Stability Constant) | Solubility (mg/mL) | Serum Stability (t₁/₂, h) |
---|---|---|---|
HQCl-pyr (free ligand) | N/A | 0.32 | <2 |
[Ru(η⁶-p-cymene)(HQCl-pyr)Cl]Cl | 12.8 ± 0.3 | 0.98 | 18 |
[Rh(η⁵-C₅Me₅)(HQCl-pyr)Cl]Cl | 14.2 ± 0.4 | 1.15 | >48 |
Albumin binding studies reveal that Rh/HQCl-pyr complexes coordinate human serum albumin via His residues, facilitating drug delivery [10].
Molecular hybridization merges HQCl-pyr with bioactive scaffolds to overcome multidrug resistance (MDR) in cancers:
Table 3: Cytotoxicity of HQCl-pyr Hybrids vs. Parent Compounds
Hybrid Structure | Cancer Cell Line | IC₅₀ (µM) | Selectivity Ratio (MDR/non-MDR) |
---|---|---|---|
HQCl-pyr (Parent) | MES-SA/Dx5 (MDR uterine) | 0.22 | 12.7 |
Artemisinin-HQCl-pyr hydrazone | MDA-MB-231 (Breast) | 0.85 | 8.9 |
Ciprofloxacin-triazole-HQCl-pyr | HL-60 (Leukemia) | 1.5 | 6.2 |
HQCl-pyr dimer (ethylenediamine) | MES-SA/Dx5 | 0.18 | 14.3 |
Nanocarrier encapsulation further optimizes bioavailability. Ganglioside GM1 micelles loaded with HQCl-pyr or its Rh complex achieve:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9